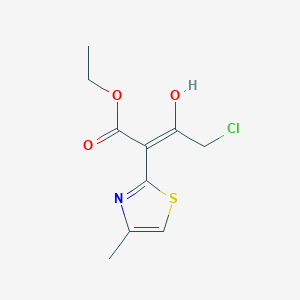
ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chloro group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by chlorination and subsequent hydrolysis to introduce the chloro and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ethyl (E)-4-chloro-3-oxo-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.
Reduction: Formation of ethyl (E)-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.
Substitution: Formation of ethyl (E)-4-substituted-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.
Scientific Research Applications
Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The thiazole ring enhances the compound’s stability and specificity.
Comparison with Similar Compounds
Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents on the thiazole ring.
This compound: Similar structure but with different functional groups, such as a nitro or amino group instead of the chloro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiazole ring and a chloro substituent on a butenoate backbone. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClNO3S
- Molecular Weight : 261.73 g/mol
- Structure : The compound features a hydroxy group and a thiazole moiety, enhancing its biological activity compared to similar compounds lacking these functionalities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
-
Antimicrobial Activity :
- The thiazole component is known for its antimicrobial properties, suggesting efficacy against certain bacterial strains. Studies indicate that compounds with similar structures can inhibit specific enzymes involved in microbial resistance mechanisms.
- Enzyme Inhibition :
- Antiproliferative Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibitory effects on the growth of these bacteria, indicating its potential as an antimicrobial agent.
Case Study 2: Enzyme Interaction
Research published in the Journal of Medicinal Chemistry explored the interaction of similar compounds with aldehyde reductase. The study found that certain structural modifications enhanced binding affinity and inhibitory activity. While direct studies on ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-y)but-2-enote are needed, these findings suggest a promising avenue for further investigation .
Comparative Analysis
To better understand the uniqueness of ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-y)but-2-enote compared to structurally similar compounds, the following table summarizes key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 4-chloroacetoacetate | Structure | Similar chloroacetate structure; used in synthesis of pyrrole derivatives |
| Ethyl 4-chlorobutenoate | Structure | Lacks thiazole; simpler structure but shares chloro and enoate functionalities |
| Ethyl 5-methylthiazolecarboxylate | Structure | Contains thiazole; different ester functionality; used in agrochemical applications |
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3/b8-7- |
InChI Key |
XSFZDJBMSSNHAN-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/CCl)\O)/C1=NC(=CS1)C |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















